N-(4-Amino-2-methylphenyl)nicotinamide
Overview
Description
N-(4-Amino-2-methylphenyl)nicotinamide: is a chemical compound with the molecular formula C13H13N3O and a molecular weight of 227.26 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Amino-2-methylphenyl)nicotinamide typically involves the condensation of 2-chloronicotinic acid with substituted N1-phenylbenzene-1,2-diamines . The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete condensation .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-(4-Amino-2-methylphenyl)nicotinamide undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Acyl chlorides in the presence of a base such as pyridine.
Major Products Formed
The major products formed from these reactions include various substituted nicotinamide derivatives, which can have different biological and chemical properties .
Scientific Research Applications
N-(4-Amino-2-methylphenyl)nicotinamide has a broad range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-Amino-2-methylphenyl)nicotinamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of succinate dehydrogenase, an enzyme involved in the respiratory chain of fungi . This inhibition disrupts the normal physiological functions of the fungi, leading to their death .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-(4-Amino-2-methylphenyl)nicotinamide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of antifungal agents .
Properties
IUPAC Name |
N-(4-amino-2-methylphenyl)pyridine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c1-9-7-11(14)4-5-12(9)16-13(17)10-3-2-6-15-8-10/h2-8H,14H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPCHYXWGCMFNRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)NC(=O)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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